3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propansäure

Übersicht

Beschreibung

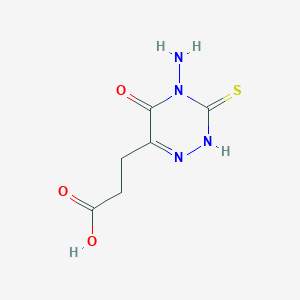

3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound with the molecular formula C6H8N4O3S It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Wissenschaftliche Forschungsanwendungen

3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

Mode of Action

Similar compounds have been shown to act as ligands, binding to specific receptors or enzymes, which can lead to changes in cellular function .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a thiourea derivative, followed by cyclization to form the triazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the thioxo group to a thiol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine

- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

- 2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino-propionic acid

Uniqueness

What sets 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid apart from similar compounds is its specific substitution pattern on the triazine ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biologische Aktivität

3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid (CAS No. 84424-74-8) is a compound of interest due to its unique structural features and potential biological activities. The compound contains a triazine ring and a propanoic acid moiety, which may contribute to its biological properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid is , with a molecular weight of 216.22 g/mol. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that compounds containing the triazine structure often exhibit diverse biological activities such as antimicrobial, antiviral, and anticancer effects. The specific mechanisms by which 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid exerts its effects are still being elucidated. However, several potential mechanisms have been suggested:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may influence ROS levels in cells, potentially providing protective effects against oxidative stress.

- Interaction with Cellular Receptors : There is evidence that triazine derivatives can interact with specific cellular receptors which may lead to altered cell signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that triazine derivatives exhibited significant activity against various bacterial strains. While specific data for 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid is limited, its structural analogs have shown promise in inhibiting pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Research has indicated that certain triazine derivatives can reduce intracellular ROS levels and enhance cellular defense mechanisms against oxidative damage. This suggests a potential role for 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid in combating oxidative stress-related diseases .

Anticancer Potential

The compound's ability to modulate enzyme activity involved in cancer cell proliferation has been a focus of investigation. Preliminary studies suggest that similar triazine compounds can induce apoptosis in cancer cells and inhibit tumor growth . Further research is needed to assess the specific anticancer mechanisms of this compound.

Case Studies

Several studies have explored the biological effects of triazine derivatives:

- Study on Antimicrobial Efficacy : A series of triazine derivatives were tested against Candida albicans, Staphylococcus aureus, and Escherichia coli. Results indicated significant antimicrobial activity correlating with structural modifications similar to those found in 3-(4-Amino-5-oxo...) .

- Oxidative Stress Defense : Research demonstrated that certain thiazolidine derivatives reduced ROS levels in cell cultures and promoted cell viability under stress conditions . This could provide insights into the potential applications of 3-(4-Amino...) in oxidative stress-related disorders.

Eigenschaften

IUPAC Name |

3-(4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3S/c7-10-5(13)3(1-2-4(11)12)8-9-6(10)14/h1-2,7H2,(H,9,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRLQUBSFWAFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NNC(=S)N(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361560 | |

| Record name | 3-(4-Amino-5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84424-74-8 | |

| Record name | 3-(4-Amino-5-oxo-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.